molecular formula C8H10O B127560 Benzeneethanol-d5 CAS No. 35845-63-7

Benzeneethanol-d5

Cat. No. B127560
CAS RN: 35845-63-7
M. Wt: 127.19 g/mol
InChI Key: WRMNZCZEMHIOCP-RALIUCGRSA-N
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Patent
US06133412

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:19]([O:18][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:20].[CH2:22]([OH:18])[CH2:21][C:20]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133412

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:19]([O:18][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:20].[CH2:22]([OH:18])[CH2:21][C:20]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133412

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:19]([O:18][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:20].[CH2:22]([OH:18])[CH2:21][C:20]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133412

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:19]([O:18][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:20].[CH2:22]([OH:18])[CH2:21][C:20]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133412

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH:19]([O:18][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:20].[CH2:22]([OH:18])[CH2:21][C:20]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 250 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.